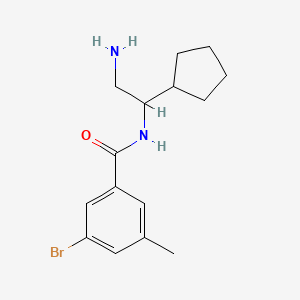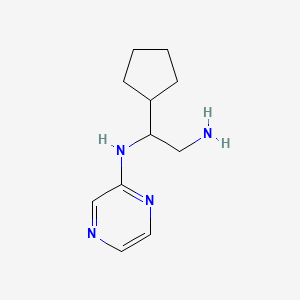![molecular formula C15H20N2O3 B6634026 3-[1-(2-Methylpyridine-4-carbonyl)piperidin-4-yl]propanoic acid](/img/structure/B6634026.png)
3-[1-(2-Methylpyridine-4-carbonyl)piperidin-4-yl]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[1-(2-Methylpyridine-4-carbonyl)piperidin-4-yl]propanoic acid, commonly known as MPAA, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a derivative of piperidine and is known to have several biochemical and physiological effects, making it a valuable tool for studying various biological processes.
Mécanisme D'action
The mechanism of action of MPAA is not fully understood, but it is believed to involve the modulation of the activity of certain enzymes and receptors. MPAA has been shown to bind to the active site of acetylcholinesterase, inhibiting its activity and leading to an increase in the levels of acetylcholine in the synaptic cleft. Additionally, MPAA has been shown to bind to the GABA-A receptor, activating it and leading to an increase in the inhibitory tone of the neuron.
Biochemical and Physiological Effects:
MPAA has been shown to have several biochemical and physiological effects, including the inhibition of acetylcholinesterase activity, the activation of the GABA-A receptor, and the modulation of the activity of certain ion channels. It has also been shown to have neuroprotective effects, reducing the damage caused by oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
MPAA has several advantages for use in lab experiments, including its ability to selectively modulate the activity of certain enzymes and receptors, its neuroprotective effects, and its relatively low toxicity. However, it also has some limitations, including its limited solubility in aqueous solutions and its potential for off-target effects.
Orientations Futures
There are several future directions for research on MPAA, including the development of more efficient synthesis methods, the identification of new targets for MPAA, and the investigation of its potential therapeutic applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of MPAA and to identify any potential side effects or toxicity concerns.
Méthodes De Synthèse
The synthesis of MPAA involves the reaction of 2-methylpyridine-4-carboxylic acid with piperidine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain pure MPAA.
Applications De Recherche Scientifique
MPAA has been extensively used in scientific research for its ability to modulate the activity of certain enzymes and receptors. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine, and to activate the GABA-A receptor, a neurotransmitter receptor that plays a crucial role in the regulation of neuronal excitability.
Propriétés
IUPAC Name |
3-[1-(2-methylpyridine-4-carbonyl)piperidin-4-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-11-10-13(4-7-16-11)15(20)17-8-5-12(6-9-17)2-3-14(18)19/h4,7,10,12H,2-3,5-6,8-9H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTEZHXWKAPEEJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)C(=O)N2CCC(CC2)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-(2-Methylpyridine-4-carbonyl)piperidin-4-yl]propanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[1-(4-Chloro-3-fluorobenzoyl)piperidin-4-yl]propanoic acid](/img/structure/B6633950.png)
![(2R)-2-[(2-bromo-3-methylbenzoyl)amino]propanoic acid](/img/structure/B6633958.png)
![3-[1-(4-Chloro-3-fluorobenzoyl)piperidin-3-yl]propanoic acid](/img/structure/B6633959.png)







![2-[Cyclopropyl-(2-methylpyridine-4-carbonyl)amino]acetic acid](/img/structure/B6634021.png)
![3-Methyl-3-[(2-methylpyridine-4-carbonyl)amino]butanoic acid](/img/structure/B6634033.png)
![2-[[(2-Methylpyridine-4-carbonyl)amino]methyl]butanoic acid](/img/structure/B6634039.png)
![2-[4-(2-Methylpyridine-4-carbonyl)morpholin-3-yl]acetic acid](/img/structure/B6634042.png)